N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13464914
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O2 |
|---|---|
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3 |
| Standard InChI Key | SXHZJQWOBKYKJD-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1CCCN(C1)C(=O)CCl |
| Canonical SMILES | CC(=O)N(C)C1CCCN(C1)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a chloroacetyl group (-CO-CH₂Cl) and at the 3-position with an N-methylacetamide group (-N(CH₃)-CO-CH₃). This arrangement confers both hydrophobicity and electrophilic reactivity, particularly at the chloroacetyl site .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇ClN₂O₂ | |
| Molecular Weight | 232.71 g/mol | |
| IUPAC Name | N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide | |
| SMILES | CC(=O)N(C)C1CCCN(C1)C(=O)CCl | |
| LogP (Predicted) | 1.2 ± 0.3 |
Stereochemical Considerations
The stereochemistry at the piperidine 3-position influences receptor binding. While the racemic form is commonly synthesized, enantiopure variants (e.g., R- or S-configurations) exhibit distinct pharmacokinetic profiles in analogous compounds. For instance, (S)-configured analogs demonstrate enhanced blood-brain barrier permeability in preclinical models.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a three-step sequence:
-
Piperidine Functionalization: Reacting 3-aminopiperidine with methyl iodide to introduce the N-methyl group.
-
Chloroacetylation: Treating the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to attach the chloroacetyl moiety .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity, as verified by HPLC .
Industrial Manufacturing
Continuous flow reactors are employed for scalability, achieving 85–90% yield with reduced side-product formation. Key parameters include:
-
Temperature: 0–5°C during acetylation to minimize hydrolysis.
-
Residence Time: 30 minutes in tubular reactors for optimal conversion .
| Assay Type | Model System | Result | Citation |
|---|---|---|---|
| AChE Inhibition | SH-SY5Y cells | 40% inhibition at 10 μM | |
| Antimicrobial (MIC) | S. aureus | 128 μg/mL | |
| Cytotoxicity (CC₅₀) | HEK293 cells | 32 μg/mL |
Research Findings and Case Studies
Enzyme Interaction Studies
The chloroacetyl group forms covalent bonds with cysteine residues in protein targets. X-ray crystallography of the compound bound to human carbonic anhydrase II (hCA II) reveals a 2.1 Å interaction with Cys206, stabilizing the enzyme-inhibitor complex . This mechanism mirrors chloroacetamide-based herbicides but requires further validation in therapeutic contexts .
Metabolic Stability
Incubation with human liver microsomes (HLMs) indicates rapid clearance (t₁/₂ = 12 minutes), primarily via CYP3A4-mediated N-dealkylation . Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure 3.2-fold in rodent models .
Comparative Analysis with Structural Analogs
Table 3: Structural Analog Comparison
| Compound Name | Molecular Formula | Key Differences | Bioactivity (AChE IC₅₀) |
|---|---|---|---|
| N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide | C₁₀H₁₇ClN₂O₂ | 4-position substitution | 28% inhibition at 10 μM |
| N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide | C₉H₁₅ClN₂O₂ | Lacks N-methyl group | 55% inhibition at 10 μM |
| N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide | C₁₁H₂₀N₄O₂ | Amino vs. chloro substitution | No AChE activity |
The N-methyl group in N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide enhances lipophilicity (LogP = 1.2 vs. 0.8 for the non-methylated analog), improving membrane permeability but reducing aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume